Product packaging for Sorbitan monooctadecanoate(Cat. No.:CAS No. 76169-00-1)

Sorbitan monooctadecanoate

Cat. No.: B8771408
CAS No.: 76169-00-1
M. Wt: 430.6 g/mol
InChI Key: HVUMOYIDDBPOLL-XWVZOOPGSA-N
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Description

Sorbitan Stearate, also known commercially as Span 60, is a non-ionic surfactant and emulsifier with the CAS number 1338-41-6. It is an ester derived from sorbitol and stearic acid, appearing as a cream-colored to pale-yellow waxy solid . This reagent is defined by its low Hydrophilic-Lipophilic Balance (HLB) value of 4.7, which makes it inherently lipophilic and ideal for formulating water-in-oil emulsions and functioning as a solubilizer . Its molecular formula is C24H46O6, with a molecular weight of 430.62 g/mol . In research and development, Sorbitan Stearate is a versatile tool for creating and stabilizing complex systems. A key application is in the preparation of nanocarriers for drug delivery. It is used to form ionic liquid-based vesicles and other hybrid nanostructures for the encapsulation of hydrophobic compounds like curcumin, helping to modulate their photophysical properties and improve stability . Furthermore, it is instrumental in fabricating stabilized perfluorocarbon-filled microbubbles, which serve as contrast agents for ultrasound imaging applications . Beyond biomedical fields, its surfactant properties are leveraged in material science, such as in improving the cold-flow properties of biodiesel via additive winterization and as a lubricant or dispersing agent in various industrial processes . This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material in accordance with good laboratory practices. Store in a closed container in a cool, dry place at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O6 B8771408 Sorbitan monooctadecanoate CAS No. 76169-00-1

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
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InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1
Source PubChem
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InChI Key

HVUMOYIDDBPOLL-XWVZOOPGSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
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Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70872695
Record name 1,4-Anhydro-6-O-octadecanoyl-D-glucitol
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Molecular Weight

430.6 g/mol
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Physical Description

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]
Record name Sorbitan, monooctadecanoate
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Record name Sorbitan monostearate
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Solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol
Record name SORBITAN MONOSTEARATE
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Density

1.0 @ 25 °C
Record name SORBITAN MONOSTEARATE
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Color/Form

White to tan waxy solid

CAS No.

1338-41-6, 5093-91-4, 76169-00-1
Record name Sorbitan monostearate [USAN:NF]
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Record name Sorbitan, monooctadecanoate
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Record name Sorbitan, monooctadecanoate
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Melting Point

49-65 °C
Record name SORBITAN MONOSTEARATE
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Synthetic Methodologies and Reaction Kinetics

Direct Esterification Processes

The direct esterification process, also known as the one-step synthesis, involves the simultaneous dehydration of sorbitol and its esterification with stearic acid. researchgate.net This method is a common industrial route for producing sorbitan (B8754009) esters. researchgate.netnsmsi.ir

Catalytic Systems in One-Step Synthesis (e.g., Acid, Alkali Catalysis)

The choice of catalyst is a critical factor in the direct synthesis of Sorbitan stearate (B1226849), influencing reaction rates and product composition. Both acid and alkali catalysts are employed in industrial settings. researchgate.netnsmsi.ir

Acid Catalysis: Acid catalysts, such as concentrated sulfuric acid and p-toluenesulfonic acid, are effective in promoting the esterification reaction. google.comresearchgate.net The acidic environment facilitates the removal of water, driving the reaction towards the formation of the ester. atamanchemicals.com However, the use of acid catalysts can sometimes lead to the formation of colored by-products. google.com

Alkali Catalysis: Alkaline catalysts, including sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate, are also widely used. google.com Base-catalyzed reactions are typically carried out at elevated temperatures, often in the range of 180°C to 280°C. google.com While effective, this method can also result in highly colored products, often necessitating a subsequent bleaching step. google.com The use of an alkaline catalyst like sodium hydroxide is a preferred method for the esterification of sorbitan with stearic acid. researchgate.netscribd.com

Optimization of Reaction Parameters: Temperature, Pressure, and Residence Time

The efficiency and selectivity of the direct esterification process are highly dependent on the careful control of several key reaction parameters.

Temperature: Temperature plays a crucial role in the reaction kinetics. Higher temperatures generally accelerate the reaction rate but can also lead to the degradation of sorbitol and the formation of undesirable by-products such as isosorbide (B1672297). Temperatures for the direct, base-catalyzed reaction can be as high as 260°C. google.com For the esterification step, temperatures are typically maintained between 180°C and 220°C to achieve an optimal balance between reaction speed and product purity. google.compmarketresearch.com Lower temperatures, while favoring the formation of the desired monoester, can significantly prolong the reaction time.

Pressure: The reaction is often carried out under atmospheric or vacuum pressure. atamanchemicals.com Applying a vacuum helps to remove water produced during the esterification, thereby shifting the equilibrium towards the product side and increasing the reaction rate. atamanchemicals.comhuanachemical.com

Residence Time: The duration of the reaction, or residence time, is another critical parameter. For instance, in a two-step process, the optimal residence time for the dehydration of sorbitol at 180°C was found to be 195 minutes under atmospheric conditions and 150 minutes under vacuum. researchgate.netatamanchemicals.com The subsequent esterification with stearic acid using an alkaline catalyst at atmospheric pressure in an inert gas environment can take around 5 hours. researchgate.netatamanchemicals.com The progress of the esterification is often monitored by measuring the acid value of the reaction mixture, with the reaction being stopped once a desired value is reached. huanachemical.com

Two-Step Synthesis Routes

An alternative to the direct one-step process is the two-step synthesis, which involves the separate dehydration of sorbitol to sorbitan, followed by the esterification of sorbitan with stearic acid. researchgate.netnsmsi.ir This method can offer better control over the final product composition. nsmsi.ir

Dehydration of Sorbitol to Sorbitan: Mechanistic Aspects and Yield Enhancement

The initial step in the two-step synthesis is the intramolecular dehydration of sorbitol to form sorbitan. researchgate.netnsmsi.ir This reaction is typically catalyzed by an acid. researchgate.netatamanchemicals.com

Mechanism and Catalysis: The dehydration of sorbitol involves the removal of a water molecule to form a cyclic ether, sorbitan. Phosphoric acid is a commonly used catalyst for this step. nsmsi.irresearchgate.net

Yield Enhancement: The yield of sorbitan is influenced by reaction conditions. Studies have shown that the rate of dehydration is proportional to both temperature and catalyst concentration. nsmsi.ir Conversely, pressure has a negative effect on the dehydration rate. nsmsi.ir For example, at 180°C, the dehydration of sorbitol to sorbitan using phosphoric acid as a catalyst can be optimized by adjusting the pressure and residence time. researchgate.netatamanchemicals.com Optimal residence times of 195 minutes at atmospheric pressure and 150 minutes at the same temperature under vacuum have been reported. atamanchemicals.com

Esterification of Sorbitan with Stearic Acid: Catalyst Selection and Process Control

Once sorbitan is formed, it is esterified with stearic acid in the second step. researchgate.netnsmsi.ir

Catalyst Selection: Alkaline catalysts are frequently employed for the esterification of sorbitan. researchgate.netnsmsi.ir Sodium hydroxide is a common choice for this stage. researchgate.nethuanachemical.com The reaction is typically conducted under an inert atmosphere to prevent oxidation. atamanchemicals.com

Process Control: Similar to the direct process, temperature is a key parameter. The esterification temperature should generally not exceed 215°C to avoid the formation of colored impurities. google.com A typical temperature range for this step is between 190°C and 210°C. google.com The reaction progress is monitored by tracking the acid value until it falls below a specific threshold. google.com For example, one process describes carrying out the esterification at 220°C for approximately 3 hours in a nitrogen gas stream until the acid value is below 10. google.com

Green Chemistry Approaches in Sorbitan Stearate Production

In recent years, there has been growing interest in developing more environmentally friendly methods for the synthesis of Sorbitan stearate. These "green chemistry" approaches aim to reduce energy consumption and the formation of toxic by-products associated with traditional chemical synthesis. umich.edu

Enzymatic Synthesis: One promising green alternative is the use of enzymes, particularly lipases, as biocatalysts. umich.edu Lipases can catalyze the esterification of sorbitol with fatty acids under milder reaction conditions than those required for chemical catalysis. umich.eduresearchgate.net

Advantages of Biocatalysis: The use of lipases, such as that from Aspergillus terreus, has been shown to be effective in the regioselective synthesis of sorbitol 1(6)-monostearate. umich.edu This enzymatic method can achieve high conversion rates (up to 96%) in a shorter reaction time (12 hours) under optimized conditions. umich.edu Key factors influencing the efficiency of the biocatalytic process include temperature, water activity, and the choice of organic solvent. umich.edu Furthermore, the lipase (B570770) can be immobilized, allowing for its repeated use and enhancing the cost-effectiveness of the process. umich.edu This biocatalytic route is considered more economical, efficient, and environmentally benign compared to conventional chemical methods. umich.edu

Interactive Data Table: Comparison of Synthesis Parameters

ParameterDirect Esterification (One-Step)Two-Step SynthesisGreen Chemistry (Enzymatic)
Catalyst Acid (H₂SO₄, p-TSA) or Alkali (NaOH, KOH) google.comDehydration: Acid (H₃PO₄) nsmsi.irresearchgate.net Esterification: Alkali (NaOH) researchgate.nethuanachemical.comLipase (e.g., from Aspergillus terreus) umich.edu
Temperature 180°C - 280°C google.comDehydration: ~180°C atamanchemicals.com Esterification: 190°C - 215°C google.comOptimized, milder conditions umich.edu
Pressure Atmospheric or Vacuum atamanchemicals.comDehydration: Atmospheric or Vacuum atamanchemicals.com Esterification: Atmospheric atamanchemicals.comNot a primary reported parameter
Residence Time Varies, can be several hours researchgate.netDehydration: 150-195 min atamanchemicals.com Esterification: ~5 hours atamanchemicals.com~12 hours for high conversion umich.edu
Key Advantages Simpler process researchgate.netBetter control over product composition nsmsi.irEnvironmentally friendly, high selectivity umich.edu
Key Disadvantages Potential for colored by-products google.comMore complex, multiple stages researchgate.netPotentially higher initial catalyst cost

Analysis of By-products and Impurities in Synthetic Pathways

The synthesis of sorbitan stearate via the esterification of sorbitol and stearic acid is a complex process that yields not only the desired monoester but also a range of related substances and impurities. The reaction conditions, particularly temperature and the type of catalyst used, play a critical role in the composition of the final product. The formation of these by-products is often a consequence of side reactions, such as the intramolecular dehydration of sorbitol and varying degrees of esterification. rsc.orglamberti.com

Industrial synthesis generally involves reacting sorbitol and stearic acid at high temperatures, often exceeding 200°C, in the presence of an acidic or basic catalyst. google.com This process inherently leads to a mixture of compounds. The dehydration of sorbitol to form the cyclic ether sorbitan is the initial key step, which is then followed by esterification with stearic acid. lamberti.comwikipedia.org However, the reaction does not stop cleanly at the formation of sorbitan monostearate.

A significant challenge in the synthesis is controlling the degree of esterification, which results in the concurrent formation of sorbitan di-, tri-, and tetra-esters. google.comgoogle.com Furthermore, the harsh conditions required for the reaction can promote further dehydration of the sorbitan intermediate. rsc.org This secondary dehydration leads to the formation of isosorbide (a dicyclic dianhydro sorbitol), which can also react with stearic acid to form unwanted isosorbide esters. rsc.orglamberti.com Consequently, commercial sorbitan stearate is a complex mixture of various sorbitan esters, isosorbide esters, and other impurities. lamberti.comgoogle.com

Other impurities can include unreacted starting materials, such as free stearic acid and unreacted polyols like sorbitol or sorbitans. google.comcir-safety.org Polyols formed from the self-condensation of sorbitan molecules can also be present. google.com Traditional chemical synthesis methods that use high temperatures and acid catalysts may also generate colored and other toxic by-products. umich.edu Trace impurities such as heavy metals may also be found in the final product. cir-safety.orgcir-safety.org

The following table summarizes the primary by-products and impurities identified in the synthetic pathways of sorbitan stearate.

By-product / ImpurityType / Source of FormationResearch Findings and Significance
Sorbitan Di-, Tri-, and Tetra-esters Esterification By-productThe reaction between sorbitan and stearic acid can occur at multiple hydroxyl sites, leading to a mixture of esters. google.comgoogle.com The final product is a complex mixture where the monoester is just one component. lamberti.com
Isosorbide (1,4,3,6-dianhydrosorbitol) Dehydration By-productFormed from the further dehydration of sorbitan under harsh synthesis conditions (e.g., high temperature). rsc.orgwikipedia.org Its presence alters the physical properties of the final product.
Isosorbide Esters Esterification of By-productIsosorbide, having two hydroxyl groups, can be esterified with stearic acid, forming another set of impurities in the mixture. rsc.org
Unreacted Sorbitol / Sorbitans Unreacted Raw MaterialIncomplete dehydration or esterification reactions result in residual polyols in the final product. google.com These are considered impurities.
Free Stearic Acid Unreacted Raw MaterialResidual stearic acid from an incomplete esterification reaction is a common impurity. cir-safety.orgcir-safety.org
Polyols (from self-condensation) Side-reaction ProductPolyols can be formed by the self-condensation of sorbitan molecules during the reaction. google.com
Pyranyl Isomers Isomerization ProductPyranyl isomers of sorbitan esters may be present as impurities. cir-safety.org
Heavy Metals (Arsenic, Lead) Trace ContaminantMay be present in trace amounts, with typical specifications being ≤3 ppm for arsenic and ≤10 ppm for lead. cir-safety.orgcir-safety.org
Water Reaction By-product / ImpurityWater is produced during the esterification reaction and must be removed to drive the process to completion. atamanchemicals.com It can also be present as a residual impurity. cir-safety.org

Advanced Characterization and Analytical Techniques

Chromatographic Methods for Compositional Analysis

Chromatography stands as a cornerstone for the separation and quantification of the diverse components within commercial sorbitan (B8754009) stearate (B1226849). kemdikbud.go.id Various chromatographic techniques are employed to analyze the ester distribution, polyol derivatives, and fatty acid profiles, providing critical insights into the product's quality and functionality.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the distribution of mono-, di-, and triesters in sorbitan stearate. cir-safety.org Reversed-phase HPLC, often utilizing a C18 column, has proven effective in separating these ester fractions. researchgate.netzendy.io

Research has demonstrated the successful separation of sorbitan mono-, di-, tri-, and even tetraester fractions using reversed-phase HPLC. researchgate.net The quantitative analysis of these fractions is crucial as the ratio of these esters significantly influences the hydrophilic-lipophilic balance (HLB) and, consequently, the emulsifying properties of the surfactant. researchgate.net For instance, a study on food-grade sorbitan stearate revealed a composition of 45% to 56% monoesters, 33% to 40% diesters, and 9% to 17% triesters. cir-safety.org Another analysis of a commercial sorbitan monostearate (SE 60) sample showed it contained not only stearic acid esters but also a significant amount of palmitic acid esters, with the diesters being the most abundant group. nih.gov

Table 1: HPLC Analysis of Commercial Sorbitan Stearate (Type I) Ester Distribution

Ester TypePercentage Range
Monoesters45% - 56%
Diesters33% - 40%
Triesters9% - 17%
Data sourced from a study on food-grade sorbitan stearate. cir-safety.org

Gas Chromatography (GC) is a powerful tool for analyzing the volatile components of sorbitan stearate, specifically the fatty acid composition and the profile of the polyol derivatives after appropriate sample preparation. worktribe.com To make the non-volatile sorbitan esters and their constituent polyols amenable to GC analysis, they must first be derivatized. This typically involves saponification of the esters to release the fatty acids and polyols, followed by methylation of the fatty acids to form fatty acid methyl esters (FAMEs) and silylation of the polyols.

The resulting FAMEs can be separated and quantified by GC, providing a detailed profile of the fatty acids used in the manufacturing process. This is critical as the fatty acid composition can influence the physical and functional properties of the sorbitan stearate. For instance, commercial sorbitan stearate is expected to have a high percentage of stearic acid, but may also contain other fatty acids like palmitic acid. nih.gov

Furthermore, GC analysis of the silylated polyols allows for the identification and quantification of sorbitol, 1,4-sorbitan, and isosorbide (B1672297). The relative amounts of these polyol anhydrides are a direct consequence of the reaction conditions during the dehydration of sorbitol and subsequent esterification.

Thin-Layer Chromatography (TLC) serves as a simple and rapid qualitative technique for monitoring the progress of the esterification reaction during the synthesis of sorbitan stearate. worktribe.com By spotting aliquots of the reaction mixture onto a TLC plate at different time intervals, the disappearance of the reactants (sorbitol and fatty acids) and the appearance of the product (sorbitan esters) can be visualized.

Different solvent systems can be employed to achieve separation of the components based on their polarity. The spots can be visualized using a variety of methods, such as iodine vapor or by spraying with a reagent that reacts with the functional groups of the compounds. While not a quantitative method, TLC provides a quick and cost-effective way to assess the progression of the reaction and determine the approximate endpoint.

Capillary Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that offers high resolution and is particularly well-suited for the separation of complex mixtures and isomers. kemdikbud.go.id In the context of sorbitan stearate analysis, SFC can be used to separate the various isomers that are formed during the synthesis process. researchgate.net

The use of a supercritical fluid, typically carbon dioxide, as the mobile phase allows for separations at lower temperatures than GC and with higher efficiency than HPLC for certain applications. The complexity of sorbitan stearate, with its multiple chiral centers and positional isomers, makes SFC a valuable tool for achieving a more detailed characterization of its composition than is possible with other chromatographic methods. Research has shown that SFC can broaden the scope of analysis to include higher molecular weight sorbitan polyesters while maintaining high separation efficiency. researchgate.net

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure of sorbitan stearate by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of sorbitan stearate exhibits characteristic absorption bands that confirm its chemical structure.

Key characteristic peaks in the FTIR spectrum of sorbitan stearate include:

A strong absorption band around 1735 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretching vibration. This peak confirms the esterification of the sorbitan molecule.

A broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the hydroxyl (O-H) stretching vibrations of the unesterified hydroxyl groups on the sorbitan ring.

Strong absorption bands in the region of 2850-2960 cm⁻¹, which are due to the C-H stretching vibrations of the long alkyl chain of the stearic acid moiety.

An absorption band around 1170 cm⁻¹ corresponding to the C-O stretching of the ester group.

By analyzing the presence and position of these peaks, FTIR spectroscopy provides a qualitative confirmation of the successful synthesis of sorbitan stearate and can be used for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds like Sorbitan Stearate. numberanalytics.com It provides detailed information about the number and chemical environment of atoms, which is essential for structural elucidation. numberanalytics.com Both ¹H and ¹³C NMR spectroscopy are utilized, although investigations can be challenging due to the complexity of commercial Sorbitan Stearate products, which are often mixtures of various isomers and esters. researchgate.netresearchgate.net

¹³C NMR spectroscopy is particularly useful for confirming the molecular nature of the sorbitan headgroup. researchgate.netresearchgate.net The chemical shifts in the 60-90 ppm range of the ¹³C NMR spectrum are characteristic of the carbon atoms within the sorbitan and isosorbide (a common byproduct) headgroups. researchgate.net This region allows for the distinct identification and comparison of these structures. researchgate.net For instance, studies on related polysorbates have used this spectral region to verify the separation of POE sorbitan monoesters from POE isosorbide esters. researchgate.net While detailed peak assignments for pure Sorbitan Stearate are complex, the general chemical shift regions for key functional groups provide insight into its structure.

Table 1: General ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional Group Chemical Shift Range (ppm)
Alkyl Carbons (C-C) 10 - 40
sp³ Carbon attached to Oxygen (C-O) 40 - 80
Carbonyl Carbon (Ester, C=O) 160 - 180

Data sourced from general NMR principles. careerendeavour.comwisc.edu

Thermal Analysis for Phase Behavior and Polymorphism

Thermal analysis techniques are fundamental in studying the phase transitions, such as melting and crystallization, and the polymorphic behavior of Sorbitan Stearate.

Differential Scanning Calorimetry (DSC) for Melting and Crystallization Phenomena

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the melting and crystallization behavior of Sorbitan Stearate. DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled. mdpi.com This analysis reveals characteristic endothermic (melting) and exothermic (crystallization) peaks.

Studies on oleogels and fat blends containing Sorbitan Stearate (also known as Span 60) demonstrate its influence on thermal properties. The DSC thermograms of oleogels containing Sorbitan Stearate show distinct melting and crystallization events. For example, in sunflower-wax-based oleogels, the onset of melting (T₀ₘ) was observed between 46-50 °C, and the onset of crystallization (T₀꜀) occurred between 60-63 °C. mdpi.com

The presence of multiple peaks in a DSC thermogram can indicate polymorphism, which is the ability of a substance to exist in more than one crystalline form. Research has confirmed the presence of two polymorphic forms, α and β′, in fat blends containing Sorbitan monostearate (SMS). tiiips.com In some systems with higher concentrations of SMS (greater than 40%), a third endotherm becomes evident, highlighting complex phase behavior. tiiips.com The addition of Span 60 to stearic acid oleogels has been shown to shorten the nucleation induction time and affect secondary crystallization. nih.gov

Table 2: Thermal Properties of Sorbitan Stearate in Various Systems from DSC Analysis

System Observation Temperature (°C) Finding
Sunflower-wax-based oleogel mdpi.com Onset of Melting (T₀ₘ) 46 - 50 Indicates the start of the melting process.
Sunflower-wax-based oleogel mdpi.com Onset of Crystallization (T₀꜀) 60 - 63 Shows the temperature at which crystallization begins upon cooling.
Sunflower-wax-based oleogel mdpi.com Melting Peak (Tₘ) ~62 Represents the peak melting temperature of the formulation.

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is another thermoanalytical technique used to detect phase transitions by measuring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. mat-cs.com Endothermic or exothermic events in the sample create a temperature differential that is plotted on a DTA curve, or thermogram. mat-cs.comcreative-proteomics.com

DTA has been employed to study the phase transitions of fatty acids, which are the building blocks of Sorbitan Stearate. For example, in studies of stearic acid, DTA can measure the latent heat involved in phase transitions between different polymorphs. usu.edu The addition of sorbitan monostearate to stearic acid has been shown to influence its crystallization, promoting the formation of the C-form polymorph and altering the phase transitions that would typically be observed by DTA. usu.edu This demonstrates that DTA is a valuable technique for identifying how additives like Sorbitan Stearate can modify the phase behavior of lipid systems. usu.edu

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of materials. It provides information on polymorphism and the long-range ordering of molecules.

Wide-Angle X-ray Scattering (WAXS) for Polymorphic Forms

Wide-Angle X-ray Scattering (WAXS) is used to investigate the short-range order in materials, providing information about the packing of molecules within a crystal lattice, known as subcell packing. mdpi.com This makes it ideal for identifying different polymorphic forms. taylorandfrancis.com

In studies involving Sorbitan Stearate, WAXS analysis has been instrumental in identifying its polymorphic nature. Powder XRD studies in the wide-angle region have revealed the presence of two crystalline polymorphs, designated α and β′, in confectionery fat blends containing Sorbitan monostearate. tiiips.comresearchgate.net The XRD patterns of oleogels containing Sorbitan Stearate also show characteristic peaks corresponding to the β′ polymorph, which has a denser orthorhombic subcell packing. mdpi.com The d-spacing values associated with the β' polymorph are typically around 4.12 Å and 3.71 Å. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Organization

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 150 nm, providing insight into the supramolecular organization of materials. lightsource.ca For Sorbitan Stearate in various formulations, SAXS is used to study the arrangement of crystalline structures, such as the lamellar stacking in oleogels. science.govuminho.pt

SAXS studies have confirmed that organogels formed with Sorbitan Stearate are organized into lamellar structures. science.govuminho.pt The technique allows for the determination of the d-spacing, which represents the distance between these lamellae. uminho.pt Research on fat blends has shown that the addition of Sorbitan monostearate can cause a shift in the SAXS peak position, indicating a change in the supramolecular organization. tiiips.com Similarly, in studies of palm oil crystallization, SAXS data showed that additives like sucrose (B13894) esters did not significantly change the double chain-length packing but did affect the domain size. mdpi.com This demonstrates the sensitivity of SAXS in detecting changes in the larger-scale crystalline architecture induced by Sorbitan Stearate.

Table 3: List of Chemical Compounds Mentioned

Compound Name
Sorbitan stearate
Isosorbide
Stearic acid
Sorbitan monostearate (SMS)
Span 60
Sucrose esters
Polyoxyethylene (POE) sorbitan monoesters

Interfacial Rheology and Surface Chemistry Characterization

The behavior of sorbitan stearate at interfaces is fundamental to its function as a surfactant in various applications. Techniques that probe the interfacial properties, such as tension, pressure, and molecular arrangement, provide critical insights into its emulsifying and stabilizing capabilities.

The ability of sorbitan stearate to reduce the interfacial tension between immiscible phases like oil and water is a primary measure of its effectiveness as an emulsifier. iyte.edu.tr This reduction in tension is quantified through techniques such as the du Noüy ring method and Wilhelmy plate measurements on a Langmuir trough. helsinki.fi

The du Noüy ring method measures the force required to pull a platinum ring through an interface, from which the interfacial tension can be calculated. helsinki.fi The Wilhelmy plate technique, often used with a Langmuir film balance, directly measures the surface pressure (π), which is the reduction in surface tension of a pure liquid caused by the presence of a monomolecular layer. helsinki.fiwikipedia.org

Research has shown that sorbitan stearate (Span 60) is highly effective at reducing interfacial tension. For instance, at concentrations above its critical micelle content in a water-mineral oil system, the interfacial tension has been measured to be as low as 0.00019 N/cm. iyte.edu.tr The structure of the oil phase significantly influences the interfacial properties. Studies using a series of straight-chained alkanes (from pentane (B18724) to dodecane) as the oil phase have demonstrated that as the hydrocarbon chain length of the oil increases, the interfacial tension at the critical micelle concentration (γcmc) also increases. researchgate.netnih.gov This is accompanied by a decrease in the surface pressure at the CMC (πcmc). researchgate.netnih.gov This indicates that the interactions between the surfactant's hydrocarbon tail and the oil phase are crucial for its interfacial activity.

Langmuir trough experiments, which measure surface pressure as a function of the area available to each molecule (π-A isotherms), reveal the packing characteristics of sorbitan stearate monolayers. helsinki.fi Saturated sorbitan esters like sorbitan stearate are known to form condensed, solid-like layers at interfaces. researchgate.net These dense monolayers contribute to the formation of highly stable systems, such as microbubbles used in ultrasound contrast agents. acs.org

Table 1: Interfacial Properties of Sorbitan Stearate in Various Alkane Solvents

Alkane Solvent Interfacial Tension at CMC (γcmc) (mN/m) Surface Pressure at CMC (πcmc) (mN/m)
n-Pentane 5.4 46.2
n-Hexane 7.1 44.5
n-Heptane 8.1 43.6
n-Octane 9.7 42.2
n-Nonane 11.2 40.8
n-Decane 12.1 40.1
n-Dodecane 13.5 38.9

Data adapted from studies on sorbitan monoesters at water-oil interfaces. researchgate.netnih.gov

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which aggregates, known as micelles, begin to form in the bulk solution. michberk.com This is a key parameter as it marks the point of maximum reduction in surface tension. michberk.com For sorbitan stearate, which is primarily oil-soluble, the formation of reverse micelles occurs in non-polar solvents. ias.ac.in

The CMC is typically determined by plotting the interfacial or surface tension as a function of the logarithm of the surfactant concentration. core.ac.uk A sharp break in the plot indicates the onset of micelle formation and corresponds to the CMC. core.ac.uk

Studies have shown that the CMC of sorbitan stearate is influenced by the nature of the solvent. In a study using various straight-chained alkanes as the oil phase at a water-oil interface, the CMC was found to increase as the hydrocarbon chain length of the alkane decreased. iyte.edu.trresearchgate.net For example, the CMC in n-heptane was lower than in n-pentane, indicating that micellization is more favorable in longer-chain alkanes where the surfactant's lipophilic tail has more favorable interactions. researchgate.netnih.gov However, due to its good solubility, the CMC of sorbitan stearate in n-hexane could not be determined as it did not significantly affect the interfacial tension against air. helsinki.fi

Table 2: Critical Micelle Concentration (CMC) of Sorbitan Stearate in Different Alkane Solvents

Alkane Solvent CMC (mol/dm³)
n-Pentane 1.9 x 10⁻⁴
n-Hexane 1.7 x 10⁻⁴
n-Heptane 1.6 x 10⁻⁴
n-Octane 1.4 x 10⁻⁴
n-Nonane 1.3 x 10⁻⁴
n-Decane 1.1 x 10⁻⁴
n-Dodecane 0.9 x 10⁻⁴

Data derived from interfacial tension measurements of sorbitan stearate at water-alkane interfaces. researchgate.netnih.gov

The area per molecule (Acmc) provides insight into the packing density of surfactant molecules at an interface once saturation is reached at the CMC. This parameter is calculated from surface excess concentration values, which are derived from the Gibbs adsorption isotherm using interfacial tension data. researchgate.net

For sorbitan stearate, the packing is influenced by its long, saturated stearic acid chain, which allows for a more ordered and compact arrangement compared to its unsaturated counterpart, sorbitan monooleate. researchgate.net This results in a smaller area per molecule for sorbitan stearate. researchgate.net

The nature of the oil phase also plays a critical role. Research has demonstrated that as the chain length of the alkane in a water-alkane interface increases, the area per molecule of sorbitan stearate at the interface decreases. researchgate.netnih.gov This suggests a more condensed monolayer is formed when the oil phase is more hydrophobic, as the van der Waals interactions between the surfactant tails and the oil molecules become stronger, pulling the surfactant molecules closer together. helsinki.fi

Table 3: Area Per Molecule of Sorbitan Stearate at the CMC in Various Water-Alkane Interfaces

Alkane Solvent Area Per Molecule (Acmc) (Ų/molecule)
n-Pentane 41
n-Hexane 38
n-Heptane 35
n-Octane 32
n-Nonane 30
n-Decane 28
n-Dodecane 26

Calculated from interfacial tension measurements. researchgate.netnih.gov

Microscopic Techniques for Microstructure and Morphology

Microscopy is indispensable for visualizing the structures formed by sorbitan stearate, from crystalline networks in bulk phases to colloidal aggregates in dispersions. These techniques provide direct evidence of the physical forms that underpin the material's functional properties.

Bright-field and polarized light microscopy (PLM) are powerful tools for examining the crystalline nature and morphology of sorbitan stearate in various systems. mdpi.com PLM is particularly useful for identifying crystalline (anisotropic) materials, which appear bright and often colorful against a dark background, a phenomenon known as birefringence. acs.org

When incorporated into oleogels, sorbitan stearate contributes to the formation of a crystal network that entraps the liquid oil. mdpi.com PLM studies of sunflower wax-based oleogels containing sorbitan stearate have revealed the presence of a network of birefringent, fiber-like, or needle-like crystals. mdpi.com The density and morphology of these crystals are dependent on the concentration of the sorbitan stearate. mdpi.com Similarly, in palm oil, the addition of sorbitan tristearate modifies the crystal morphology, which can be visualized by PLM. tandfonline.com

In studies of fat systems, PLM has been used to observe changes in crystal structure from small crystals to needles and eventually to spherulitic clusters as the concentration of sorbitan monostearate is increased. tiiips.com When used to stabilize oil foams, polarized light microscopy of a rapeseed oil foam containing 20 wt% sorbitan stearate showed a dense, random network of birefringent crystals throughout the oil matrix, which is crucial for the foam's stability. acs.org

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a vital technique for the high-resolution visualization of colloidal structures in their native, hydrated state. researcher.life The process involves plunge-freezing the sample dispersion, which vitrifies the water and preserves the delicate, self-assembled structures like micelles and vesicles for imaging. nih.gov

Cryo-TEM has been employed to study the morphology of aggregates formed by sorbitan stearate, often in combination with other surfactants. Research has shown that mixtures of sorbitan stearate and ionic surfactants can form vesicular assemblies. researcher.lifealfa-chemistry.com These vesicles, which are closed bilayer structures, can be directly imaged using Cryo-TEM, revealing their size, shape (e.g., spherical, tubular), and lamellarity (number of bilayers). researcher.lifeacs.org

In one study, Cryo-TEM was used to investigate the transition from micelles to vesicles in a system containing sorbitan stearate. acs.org Another investigation focusing on the structure of confectionery fats showed that pure sorbitan monostearate forms structures described as "nano-blobs" when viewed under Cryo-TEM, contrasting with the nanoplatelets formed by the fat itself. tiiips.com This direct visualization at the nanoscale is crucial for understanding how sorbitan stearate interacts with other components to modify texture and stability in complex formulations.

Mechanistic Insights into Sorbitan Stearate Functionality

Emulsification and Interfacial Stabilization Mechanisms

Sorbitan (B8754009) stearate (B1226849) is primarily used as an emulsifier, particularly for water-in-oil (W/O) emulsions, and as a co-emulsifier to enhance the stability of oil-in-water (O/W) emulsions. atamanchemicals.commakingcosmetics.comulprospector.com Its effectiveness stems from its ability to reduce the interfacial tension between immiscible liquids like oil and water, which is a key factor in the formation and stabilization of emulsions. tiiips.comd-nb.info

The functionality of sorbitan stearate as an emulsifier begins with its migration to and adsorption at the oil-water interface. This process is driven by the thermodynamic favorability of positioning its hydrophilic sorbitan portion in the aqueous phase and its lipophilic stearate tail in the oil phase. atamanchemicals.com The rate of adsorption is a critical factor; a rapid reduction in interfacial tension is necessary to stabilize newly formed droplets during homogenization and prevent immediate recoalescence. yok.gov.tr

The kinetics of this process involve the diffusion of sorbitan stearate molecules from the bulk phase to the sub-interface, followed by their penetration and rearrangement at the interface. Studies on related non-ionic surfactants show that factors like concentration and temperature influence these kinetics. researchgate.net As the concentration of sorbitan stearate increases, more molecules become available to populate the interface, leading to a faster reduction in interfacial tension until a point of saturation is reached. nih.gov The structure of the fatty acid chain also plays a role; for instance, sorbitan stearate (Span 60), with its long, saturated stearic acid chain, forms more condensed and stable monolayers compared to sorbitan esters with shorter or unsaturated chains. helsinki.fi

Once adsorbed at the oil-water interface, sorbitan stearate molecules arrange themselves to form a protective film. tiiips.com This film acts as a mechanical barrier that hinders the coalescence of dispersed droplets, a primary mechanism of emulsion instability. researchgate.net The stability of this film is paramount for the long-term shelf life of an emulsion.

The properties of this interfacial film are influenced by the molecular structure of the surfactant. The saturated stearic acid tail of sorbitan stearate allows for strong van der Waals interactions between adjacent molecules, leading to a more condensed, rigid, and stable film. helsinki.fi In contrast, surfactants with unsaturated chains, like sorbitan oleate, form more expanded and less stable films. helsinki.fi Research has shown that the viscoelastic properties of these interfacial films are directly linked to emulsion stability, with a more elastic film providing greater resistance to droplet coalescence. acs.org The combination of sorbitan stearate with a high HLB emulsifier, such as a polysorbate, can create a more complex and robust interfacial film, further enhancing emulsion stability. romanpub.comatamanchemicals.com This is because the different molecular geometries can pack more efficiently at the interface, strengthening the film. romanpub.com

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on the balance of their hydrophilic and lipophilic properties. alfa-chemistry.com This value is a critical determinant of the type of emulsion a surfactant will promote. Surfactants with low HLB values are more lipophilic (oil-soluble) and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic (water-soluble) and favor the formation of oil-in-water (O/W) emulsions. thecosmeticchemist.com

Sorbitan stearate has a low HLB value, typically cited as 4.7. atamanchemicals.comulprospector.comalfa-chemistry.com This pronounced lipophilic character makes it an effective emulsifier for W/O systems. makingcosmetics.compk.edu.pl According to the Bancroft rule, the phase in which the emulsifier is more soluble will form the continuous phase of the emulsion. Since sorbitan stearate is more soluble in oil, it promotes the formation of emulsions where water droplets are dispersed in a continuous oil phase. atamanchemicals.com

While effective for W/O emulsions, sorbitan stearate is frequently used in combination with a high HLB surfactant (like Polysorbate 60, with an HLB of 14.9) to stabilize O/W emulsions. makingcosmetics.comthecosmeticchemist.comatamankimya.com By blending surfactants with different HLB values, a formulator can achieve a "required HLB" for a specific oil phase, resulting in maximum emulsion stability. romanpub.comthecosmeticchemist.com

Table 1: HLB Values and Emulsion Type

HLB RangeGeneral FunctionalityEmulsion Type Favored
4-8Antifoaming / W/O EmulsifierWater-in-Oil (W/O)
7-11W/O Emulsifier / Wetting AgentWater-in-Oil (W/O)
12-16O/W EmulsifierOil-in-Water (O/W)

Data sourced from multiple references. atamanchemicals.comalfa-chemistry.comthecosmeticchemist.com

Beyond emulsification, sorbitan stearate also functions as a dispersing and wetting agent. atamanchemicals.comatamanchemicals.comthegoodscentscompany.com These properties are also a consequence of its amphiphilic structure.

Wetting: Wetting is the process by which a liquid spreads over a solid surface. Sorbitan stearate facilitates this by lowering the interfacial tension between the liquid and the solid. huanachemical.com In formulations containing solid particles, it adsorbs onto the particle surface, reducing the contact angle between the particle and the surrounding liquid, thereby improving dispersion. atamanchemicals.comgoogle.com

Dispersing: As a dispersing agent, sorbitan stearate helps to prevent the aggregation or settling of solid particles within a liquid medium. atamanchemicals.comatamankimya.com By adsorbing onto particles, the lipophilic tails can create a steric barrier that prevents particles from clumping together, ensuring a uniform and stable suspension. huanachemical.com This is utilized in applications such as paints and coatings to ensure even pigment distribution. atamanchemicals.com

Modulation of Crystallization Behavior in Lipid Systems

Sorbitan stearate is widely recognized for its ability to modify the crystallization behavior of fats and oils. tandfonline.comcnchemsino.com This function is critical in the food industry, particularly in confectionery, chocolates, and margarines, where the texture, appearance, and stability of the final product are dictated by the fat crystal network. cnchemsino.comresearchgate.netatamanchemicals.com

Fat crystallization is a two-step process involving nucleation (the formation of initial crystal nuclei) and subsequent crystal growth. Sorbitan stearate can influence both stages, primarily through heterogeneous nucleation and co-crystallization.

Heterogeneous Nucleation: In lipid systems, sorbitan stearate can act as a template for heterogeneous nucleation. researchgate.nettandfonline.com Its molecules can self-assemble within the molten fat, creating structures that serve as initiation sites for fat crystals to form upon cooling. researchgate.net This templating effect can accelerate the onset of crystallization. For example, adding sorbitan monostearate to cocoa butter has been shown to increase the crystallization onset temperature. researchgate.net

Co-crystallization: Sorbitan tristearate (STS), a related compound, is particularly noted for its co-crystallization mechanism. researchgate.net Due to its structural similarity to triglycerides, it can integrate into the fat crystal lattice as it forms. atamanchemicals.com This incorporation disrupts the typical packing of the fat molecules, leading to the formation of smaller, more numerous crystals and often favoring the stabilization of specific polymorphic forms. tandfonline.comresearchgate.net For instance, STS is used to stabilize the desirable β' polymorph in fats like palm oil and margarine, which contributes to a smooth texture and prevents the formation of large, grainy crystals. tandfonline.comcnchemsino.comresearchgate.net This modification of the crystal network can improve the solid fat content (SFC) and hardness of the lipid system. tandfonline.comresearchgate.net

Table 2: Effects of Sorbitan Esters on Lipid Crystallization

Sorbitan EsterLipid SystemObserved EffectMechanism
Sorbitan Tristearate (STS)Palm OilFaster crystallization, stabilization of β' polymorph, increased hardness. tandfonline.comresearchgate.netHeterogeneous nucleation via co-crystallization. researchgate.nettandfonline.com
Sorbitan Monostearate (SMS)Cocoa ButterIncreased crystallization onset temperature, retards fat bloom. researchgate.netActs as a crystal modifier, potential for self-assembly into a network. researchgate.net
Sorbitan Monostearate (SMS)MargarineReduces "graininess," promotes desirable texture. cnchemsino.comCrystal modifier. cnchemsino.com

Impact on Polymorphic Stability and Transitions of Fats (e.g., β' polymorph)

Fats can crystallize into several different forms, known as polymorphs, with the most common being α, β', and β. nih.gov These polymorphs differ in their molecular packing, stability, and melting points, with the α form being the least stable and the β form being the most stable. nih.govnih.gov The β' polymorph is often the most desirable in many food products due to its functional properties, such as a smooth texture and plasticity. tandfonline.comresearchgate.netresearchgate.net

Sorbitan stearate is recognized for its ability to control and inhibit the polymorphic transition from the desirable β' form to the more stable but often undesirable β form. nih.govresearchgate.netatamanchemicals.com The presence of sorbitan stearate can create imperfections in the triacylglycerol organization, which hinders the transition to more stable crystalline forms. researchgate.net This is achieved through a mechanism of steric hindrance, where the sorbitan stearate molecule, particularly its long hydrocarbon chain, co-crystallizes with triacylglycerols (TAGs). nih.govtandfonline.com This interference disrupts the typical packing of TAGs, making the transition to the more ordered β form more difficult. tandfonline.comresearchgate.net

Research has shown that sorbitan monostearate (SMS) can inhibit the β-crystallization of tristearin. nih.gov Similarly, sorbitan tristearate (STS) has been demonstrated to be effective in stabilizing the β' polymorph in products like margarine and palm oil. nih.govtandfonline.comresearchgate.net The addition of 5% STS to palm oil, for instance, has been shown to stabilize the β' form. tandfonline.com The effectiveness of sorbitan esters in preventing this transition is dependent on their chemical structure and their ability to fit within the fat crystal lattice, minimizing defects and forming hydrogen bonds. tandfonline.com

Influence on Crystal Growth and Morphology

Sorbitan stearate acts as a crystal modifier, influencing not only the polymorphic form but also the growth and morphology of fat crystals. nih.govresearchgate.net It can be adsorbed onto the surface of growing crystals, which alters the rate at which triacylglycerols are incorporated and thereby modifies the crystal's final shape and size. tandfonline.comresearchgate.net This is often referred to as a "seeding effect". tandfonline.comresearchgate.net

The addition of sorbitan tristearate (STS) has been found to delay crystal growth, leading to smaller crystal sizes compared to controls. nih.gov In model fat systems, sorbitan monostearate (SMS) has been shown to significantly reduce the size of spheroidal fat crystals at lower concentrations. At higher concentrations, it can cause the deformation of these crystals into irregular and elongated shapes. acs.org In some applications, sorbitan stearate can induce the formation of needle-shaped crystals. nih.gov The concentration of the emulsifier plays a crucial role, with higher concentrations generally leading to more significant changes in crystal morphology. tandfonline.comacs.org

Interactions with Triacylglycerols (TAGs) and Other Lipid Components

The interaction between sorbitan stearate and triacylglycerols is fundamental to its functionality. Due to the chemical similarity between the fatty acid chain of sorbitan stearate and TAGs, they are susceptible to co-crystallization. tandfonline.comresearchgate.net During this process, the sorbitan stearate molecules are incorporated into the crystal lattice of the fat. acs.org

The hydrophilic headgroup of the sorbitan ester is a predominant factor in its crystal structure and its interaction with TAGs. tandfonline.comresearchgate.net Sorbitan tristearate (STS) has been shown to influence the crystallization of both high- and low-melting TAGs in palm oil. nih.govtandfonline.comresearchgate.net It has a notable influence on the melting behavior of TAGs with the lowest melting points. tandfonline.comresearchgate.net This interaction can lead to the formation of a more organized crystal network. tandfonline.com

The incorporation of emulsifiers like sorbitan stearate into the crystal packing of fats can result in a lower crystallization rate. mdpi.comresearchgate.net The specific interactions at a molecular level, including how the emulsifier fits into the TAG crystal lattice, are dependent on both the emulsifier's structure and concentration. tandfonline.comacs.org

Organogelation and Rheological Modification

Sorbitan stearate can act as a low-molecular-weight organogelator, capable of structuring liquid oils into semi-solid materials known as oleogels. mdpi.comnih.govuniroma1.it This process has significant implications for creating structured fats with specific textural and rheological properties.

Self-Assembly and Network Formation in Organic Solvents

The formation of an organogel by sorbitan stearate is a process of self-assembly. nih.govuniroma1.it When sorbitan monostearate is dissolved in a hot organic solvent or oil and then cooled, its solubility decreases. nih.govtandfonline.com This change in affinity between the solvent and the gelator molecules causes them to self-assemble into aggregates. nih.govtandfonline.com

Initially, these aggregates can form structures like inverse vesicles, which then transform into rod-shaped tubules upon further cooling. nih.gov These tubules then associate with each other to form a three-dimensional network that entraps the liquid solvent, resulting in the formation of a gel. nih.gov This process is thermoreversible, meaning the gel can turn back into a liquid upon heating. nih.gov The resulting organogels are typically opaque and can be stable for extended periods at room temperature. nih.gov

Molecular Interactions in Organogel Structures (e.g., Hydrogen Bonding)

The stability and structure of the sorbitan stearate organogel network are maintained by non-covalent molecular interactions. uniroma1.itresearchgate.netrsc.org Hydrogen bonding is a key interaction responsible for the formation and stability of these networks. tiiips.comresearchgate.netrsc.orgresearchgate.net The hydroxyl groups present in the sorbitan headgroup of the molecule can form intermolecular hydrogen bonds. researchgate.net

In addition to hydrogen bonding, other non-covalent forces such as van der Waals interactions between the hydrophobic fatty acid chains also play a crucial role. uniroma1.itresearchgate.netrsc.org The balance of these forces, influenced by factors like the nature of the solvent, dictates the final structure and properties of the organogel. uniroma1.it The self-assembly process leads to the formation of superstructures like fibers or ribbons, which create the gel network. uniroma1.it

Rheological Characteristics of Sorbitan Stearate-Based Oleogels

Sorbitan stearate-based oleogels exhibit distinct rheological, or flow and deformation, properties. These gels are viscoelastic, meaning they possess both solid-like elastic and liquid-like viscous characteristics. nih.govscite.ai The mechanical properties, such as hardness and elasticity, are influenced by several factors.

The concentration of sorbitan stearate is a primary determinant of the oleogel's strength; a higher concentration generally results in a denser gelator network and thus a stronger, more viscous gel. nih.govresearchgate.netcsic.esuminho.pt The type of oil used also significantly impacts the rheological properties. researchgate.netcsic.esnih.govcapes.gov.br For instance, oleogels made with low-viscosity oils like rapeseed or soybean oil tend to be stronger than those made with high-viscosity oils like castor oil. researchgate.netcsic.escapes.gov.br

Studies have shown that sorbitan monostearate (SMS) oleogels exhibit shear-thinning behavior, where their viscosity decreases under shear stress. nih.gov The cooling rate during gel formation can also affect the final rheological response of SMS-based oleogels. researchgate.netcsic.escapes.gov.br

Interactive Data Table: Rheological Properties of Sorbitan Stearate Oleogels This table summarizes findings on the factors influencing the rheological properties of oleogels.

FactorObservationReference
Gelator Concentration Increased concentration leads to a denser network and a stronger, more viscous gel. nih.govresearchgate.netcsic.esuminho.pt
Oil Type Low-viscosity oils (e.g., rapeseed, soybean) produce stronger gels than high-viscosity oils (e.g., castor oil). researchgate.netcsic.escapes.gov.br
Shear Behavior Sorbitan monostearate oleogels exhibit shear-thinning properties. nih.gov
Cooling Rate The rate of cooling during preparation influences the final rheological characteristics. researchgate.netcsic.escapes.gov.br
Gelator Structure Monostearate-based gelators tend to form stronger organogels. nih.gov

Applications in Advanced Material and Formulation Science Research

Food Science and Technology Applications

In the realm of food science, sorbitan (B8754009) stearate (B1226849) plays a crucial role in enhancing the quality and stability of numerous products. yizeliadditive.com Its applications range from stabilizing emulsions to controlling fat crystallization, contributing significantly to the development of structured lipid systems and preventing undesirable changes in lipid-based formulations.

Stabilization of Food Emulsions: Mechanistic Studies

Sorbitan stearate, a lipophilic emulsifier, is instrumental in the formation and stabilization of water-in-oil (w/o) emulsions. shreechem.in Its molecular structure, comprising a hydrophilic sorbitan head and a lipophilic stearic acid tail, allows it to adsorb at the oil-water interface. This action reduces the interfacial tension between the two immiscible phases, facilitating the dispersion of water droplets within the oil phase. shreechem.in

Mechanistic studies have revealed that sorbitan stearate's effectiveness as a stabilizer stems from its ability to form a protective barrier around the dispersed water droplets. shreechem.in This barrier prevents the droplets from coalescing and separating, thereby maintaining the emulsion's stability over time. shreechem.in The non-ionic nature of sorbitan stearate makes it less sensitive to pH changes, enhancing its functionality across a wide range of food products. shreechem.in In many formulations, it is used in conjunction with polysorbates to further enhance emulsion stability. ulprospector.com

Research has also explored the impact of different sorbitan esters on emulsion stability. For instance, studies comparing sorbitan monostearate (Span 60) with sorbitan monooleate (Span 80) in ice cream manufacturing have shown that the former produces significantly more fat destabilization, a desirable characteristic for achieving the proper structure and texture in the final product. semanticscholar.org This is attributed to the differences in their fatty acid composition and resulting interfacial properties. semanticscholar.org

Control of Fat Crystallization in Edible Oils and Confectionery Fats

The control of fat crystallization is critical in determining the texture, appearance, and shelf life of many food products, particularly in the confectionery industry. Sorbitan stearate is utilized to influence the crystallization behavior of fats and oils.

The following table summarizes the effects of sorbitan monostearate (SP) and stearyl alcohol (SA) on the crystallization of sunflower wax oleogels, as observed in a recent study. nih.gov

FormulationEmulsifier Concentration (% w/w)Observed Effect on Crystal Network
Control0Irregular-shaped wax crystals
SA100.05Denser wax crystal network
SP100.05Denser wax crystal network

This table is based on data from a study on the effects of solid emulsifiers on the physicochemical parameters of sunflower-wax-based oleogels. nih.gov

Research on Oleogelation and Structured Lipid Systems

Oleogelation is an innovative technique used to structure edible oils into solid-like materials without the use of trans or saturated fats. nih.gov This process involves the use of gelators to create a three-dimensional network that entraps the liquid oil. nih.gov Sorbitan stearate has been investigated for its role in modifying the properties of these structured lipid systems.

Studies have shown that food-grade emulsifiers like sorbitan esters can alter the physicochemical properties of oleogels. nih.gov The incorporation of sorbitan monostearate into oleogels can affect their crystallization and polymorphic transitions. nih.gov Research on sunflower-wax-based oleogels has indicated that sorbitan monostearate can co-crystallize with the wax molecules, leading to a denser crystal network and potentially influencing the texture and stability of the oleogel. nih.gov This area of research is crucial for developing healthier fat alternatives for various food applications.

Role as Anti-Bloom Agents in Lipid Formulations

Fat bloom is a common quality defect in chocolate and other confectionery products, characterized by a whitish layer on the surface. It is caused by the recrystallization and migration of fat to the surface. Sorbitan stearate is known to act as an anti-bloom agent in such formulations.

By modifying the crystallization of the fat phase, sorbitan stearate can help to prevent the formation of large fat crystals that lead to bloom. yizeliadditive.com Its ability to influence the crystal structure and create a more stable fat network minimizes the migration of liquid fat to the surface, thereby maintaining the glossy appearance and desirable texture of the product over its shelf life. yizeliadditive.com

Pharmaceutical Formulation Research

In the pharmaceutical industry, sorbitan stearate is valued for its emulsifying and stabilizing properties in various formulations. hifunwithsoap.co.za

Development of Topical Formulations for Barrier Function Studies (e.g., ex vivo models)

Sorbitan stearate is frequently used as an emulsifier in the development of topical creams and lotions. specialchem.com Its ability to create stable emulsions is particularly important for formulations designed for skin application. specialchem.com In pharmaceutical research, these formulations are often used in ex vivo models to study the skin's barrier function.

The consistent and stable nature of emulsions created with sorbitan stearate ensures a uniform application of active ingredients in these studies. specialchem.com This allows researchers to accurately assess the penetration of substances through the skin and to understand how different formulations affect the skin's protective barrier. The use of sorbitan stearate helps in creating reliable and reproducible topical preparations for such scientific investigations. specialchem.com

Investigation of Organogels as Delivery Vehicles for Active Compounds

Sorbitan stearate, a hydrophobic non-ionic surfactant, is a significant organogelator capable of structuring various organic solvents, including vegetable oils and isopropyl myristate, into semi-solid formulations. nih.govscispace.com These organogels are being extensively investigated as potential vehicles for the controlled delivery of active compounds. nih.gov The gelation process is typically achieved by dissolving or dispersing sorbitan stearate in the chosen solvent at an elevated temperature; upon cooling, the mixture sets into a stable, opaque, and thermoreversible gel. nih.gov

The underlying structure of these organogels consists of a three-dimensional network of self-assembled, intertwined gelator fibers that immobilize the organic liquid phase. nih.gov In the case of sorbitan stearate, these fibers are composed of rod-shaped tubules formed from the self-assembly of the surfactant molecules. nih.gov This network creates a semi-solid matrix suitable for entrapping and delivering therapeutic agents.

Research has demonstrated that the physicochemical properties of sorbitan stearate organogels can be tailored by adjusting the concentration of the gelator. nih.gov Studies using sesame oil as the organic phase have shown that as the concentration of sorbitan stearate increases, there is a linear increase in the viscosity and mechanical strength of the organogel. nih.gov This concentration-dependent relationship allows for the fine-tuning of properties like consistency, smoothness, and spreadability. nih.gov For instance, organogels with higher sorbitan stearate concentrations exhibit greater consistency and viscosity. nih.gov

These organogels have been successfully loaded with model drugs, such as the antimicrobial metronidazole (B1676534), for controlled release applications. nih.gov In vitro release studies have shown that the release of the drug from these formulations follows zero-order kinetics, indicating a constant release rate over time. nih.gov This sustained release profile is advantageous for topical drug delivery, potentially reducing application frequency. nih.govimpactfactor.org The viscoelastic nature of these gels has also been confirmed through stress relaxation studies. nih.gov

Table 1: Effect of Sorbitan Stearate Concentration on Organogel Properties


Sorbitan Stearate ConcentrationKey Physical PropertiesDrug Release Profile
LowLower consistency and viscosity, easily spreadable. nih.govFaster release rate. researchgate.net
HighHigher consistency and viscosity, forms a more rigid gel structure. nih.govSlower, more controlled release rate (Zero-order kinetics). [1, 7]

Enhancing Drug Loading Capacity in Lipid Nanocapsules

Sorbitan stearate plays a crucial role in a specialized type of delivery system known as lipid-core polymeric nanocapsules (LNCs), where it significantly enhances the capacity for drug loading. nih.govresearchgate.netThese nanocapsules feature a hybrid structure with an oily core surrounded by a polymeric wall. researchgate.netThe key innovation in these systems is the incorporation of sorbitan stearate into the oily core, which is typically composed of medium-chain triglycerides. nih.gov Within the core, sorbitan stearate functions as a low-molecular-mass organic gelator, forming an organogel structure. nih.govresearchgate.netThis internal gelation, creating a three-dimensional network within the nanocapsule, is fundamental to its enhanced performance. researchgate.netResearch has shown that this structured core can increase the drug loading capacity by more than 40 times compared to conventional nanocapsules that lack the sorbitan stearate-based organogel. nih.gov The mechanism behind this enhanced loading capacity involves non-covalent bonding interactions between the sorbitan stearate and the encapsulated drug molecules. nih.govStudies using drug models like quercetin (B1663063) have demonstrated that the drug molecules can interact with the headgroups of the sorbitan stearate, likely through hydrogen bonding. nih.govThis interaction not only allows for a greater amount of the drug to be incorporated but also stabilizes the organogel network itself. nih.gov Furthermore, the presence of the organogel-structured core influences the characteristics of the surrounding polymeric wall, disfavoring the formation of more stable polymer crystallites, likely due to the interpenetration of these two phases. nih.govThis modification of the nanocapsule's pseudophases is a direct result of sorbitan stearate's role as an organic gelator. researchgate.net

Mucoadhesive Preparations Based on Oleogels

The unique properties of sorbitan stearate-based oleogels are being leveraged to develop mucoadhesive preparations for targeted drug delivery, particularly in applications like the buccal cavity. researchgate.netThese formulations combine the lipophilic oleogel matrix with bioadhesive polymers to ensure prolonged contact time at the site of application, which can enhance drug absorption and local efficacy. researchgate.net In one study, mucoadhesive preparations were formulated using an oleogel of sorbitan stearate in olive oil, into which bioadhesive polymers such as Carbopol 940 or Hydroxypropyl methylcellulose (B11928114) (HPMC K100M) were incorporated. researchgate.netThe inclusion of these polymers is designed to impart mucoadhesive properties to the otherwise lipophilic gel. researchgate.netThe study successfully incorporated the drug substances metronidazole and ibuprofen (B1674241) into this complex matrix. researchgate.net The research focused on optimizing the formulation to maximize key characteristics: consistency and mucoadhesivity, while ensuring a prolonged drug release profile. researchgate.netRheological studies, adhesion tests, and in vitro release analyses were conducted to characterize the different formulations. researchgate.netThe results indicated that a formulation containing 6.87% sorbitan stearate and 14.99% HPMC K100M provided an optimal balance of these properties, achieving a prolonged drug release over 8 hours. researchgate.netThe analysis of the release kinetics showed a good correlation with the Peppas model, which is often used to describe drug release from polymeric systems. researchgate.netSuch optimized formulations are considered promising candidates for applications requiring localized, sustained drug delivery, for instance, in post-extraction dental sockets to mitigate the risk of complications. researchgate.net

Nanotechnology and Colloidal Systems

Role in Sustained Release Systems for Nonpolar Compounds

Sorbitan stearate is instrumental in designing sustained-release systems for nonpolar (lipophilic) compounds, primarily through its function as a viscosity-enhancing agent and structural component in oleogels and the core of lipid nanoparticles. nih.govresearchgate.netThe ability to control the release rate of a drug is a significant advantage, and sorbitan stearate provides a mechanism to modulate this release. impactfactor.org In organogel-based systems, the release rate of an incorporated drug is inversely related to the concentration of the sorbitan stearate gelator. impactfactor.orgA higher concentration of sorbitan stearate creates a more dense and tortuous three-dimensional network within the gel, which impedes the diffusion of the entrapped nonpolar compound, thereby slowing its release. nih.govimpactfactor.orgStudies on sunflower-wax-based oleogels containing sorbitan stearate have also demonstrated a sustained release of the lipophilic compound curcumin. mdpi.comnih.gov This principle is also applied within the core of lipid-core nanocapsules. Research has shown that the combination of sorbitan stearate and oil in the nanocapsule core forms an organogel that acts as a barrier to drug diffusion. researchgate.netBy increasing the concentration of sorbitan stearate while keeping other parameters constant, the viscosity of the core increases. researchgate.netThis increased viscosity directly correlates with a decrease in the apparent permeability of the encapsulated drug. researchgate.netMathematical modeling has confirmed that by varying the sorbitan stearate concentration, the release of the drug can be effectively controlled, with the release mechanism being characterized as anomalous transport. researchgate.net

Table 2: Impact of Sorbitan Stearate on Release Kinetics

Oleofoam Fabrication and Stability Research

Recent research has identified a novel application for sorbitan stearate in the fabrication of highly stable oleofoams, which are dispersions of gas bubbles within a continuous oil phase. researchgate.netnih.govWhile sorbitan esters have long been used to stabilize emulsions, their use in creating stable foams from oil alone is a more recent development. acs.orgnih.gov A novel protocol involves a two-step process to create these ultrastable oleofoams. First, aeration or whipping is performed at a high temperature (e.g., 80°C) where the sorbitan stearate is fully dissolved in the oil, forming a single-phase system. researchgate.netacs.orgThis allows for the incorporation of a high volume of air, with overrun values reaching up to 280%. nih.govHowever, the foam is unstable at this high temperature. nih.gov The second crucial step is rapid cooling and subsequent storage at low temperatures. nih.govnih.govThis cooling process causes the high-melting sorbitan monostearate to crystallize in situ around the air bubbles. acs.orgThis results in the formation of crystal-encased air bubbles, which provide exceptional stability to the foam structure. researchgate.netThese foams are reported to be ultrastable, showing no drainage, coarsening, or coalescence for several months. nih.govacs.orgThe stability is attributed to the formation of a crystal network at the oil-air interface, akin to Pickering stabilization, and the gelation of the bulk oil phase by excess crystals. nih.govThe importance of hydrogen bond formation between the surfactant and the oil has also been highlighted as a factor in enhancing foam stability. researchgate.netnih.gov

Applications in Industrial Material Science

Lubricant Properties for Synthetic and Natural Fibers

In the textile industry, sorbitan stearate and its related esters function as effective lubricants and softeners for both synthetic and natural fibers. chemball.com The application of these compounds is crucial for reducing friction during processing, which in turn minimizes fiber damage and improves the efficiency of manufacturing operations like spinning, weaving, and knitting.

Sorbitan esters, particularly Sorbitan Tristearate (STS), are noted for their role as lubricants for synthetic fibers and cotton. shreechem.in The lubricating layer provided by sorbitan stearate enhances the flexibility of fibers, a critical attribute for withstanding the mechanical stresses of textile production. shreechem.in For synthetic fibers such as acrylics, it is employed as a soft oiling agent. chemball.com Its utility also extends to the leather industry, where it is used as a brightener and lubricant. mubychem.com

The primary functions of sorbitan stearate as a fiber lubricant include:

Friction Reduction: It forms a thin, waxy film on the fiber surface, lowering the coefficient of friction between fibers and between the fibers and machinery.

Antistatic Properties: Some formulations, like those used for PVC, utilize sorbitan stearate as an antistatic agent, which is also beneficial in textile processing to prevent fiber repulsion and fly.

Improved Handling and Softness: It imparts a softer feel to the finished textile products.

Table 1: Lubricant Applications of Sorbitan Stearate in Fiber Processing
Fiber TypeSpecific ApplicationPrimary BenefitReference
Synthetic Fibers (general)Lubricant in manufacturingEnhances fiber flexibility and processing efficiency. shreechem.in
Acrylic FibersSoft oiling agentReduces friction and static. chemball.com
Cotton FibersLubricantImproves processing and flexibility. shreechem.in
LeatherLubricant and BrightenerEnhances finish and aids in mechanical processing. mubychem.com

Role in Dispersion and Processing Efficiency in Chemical Manufacturing

Sorbitan stearate is a non-ionic surfactant widely recognized for its emulsifying, dispersing, and wetting properties. mubychem.com These characteristics are leveraged in various sectors of chemical manufacturing to create stable and homogenous mixtures, thereby improving processing efficiency and final product quality.

As a dispersant, sorbitan stearate facilitates the uniform distribution of solid particles within a liquid medium where they would otherwise be insoluble. This is critical in the production of paints, coatings, and printing inks. chemball.com For instance, it is used as a dispersant for pigments in polypropylene (B1209903) (PP) color concentrates and as a stabilizer in the production of titanium dioxide, ensuring consistent color and opacity. chemball.com

Key roles in chemical manufacturing include:

Emulsifier: It is primarily used to create and stabilize water-in-oil (W/O) emulsions, essential in the formulation of various industrial products.

Dispersing Agent: It aids in the dispersion of pigments in paints and inks and is used in pesticide formulations as both an emulsifier and wetting agent. chemball.com

Stabilizer: It prevents the agglomeration of particles in suspensions and emulsions, contributing to the shelf-life and performance of products like coatings. chemball.com

The application of sorbitan stearate as a dispersant enhances processing efficiency by ensuring that components are mixed thoroughly and remain stable, preventing issues like sedimentation or separation during production and storage.

Table 2: Dispersion and Efficiency Roles of Sorbitan Stearate
Industry/ApplicationFunctionImpact on Processing EfficiencyReference
Plastics (e.g., PP color concentrates)Pigment DispersantEnsures uniform color distribution in the polymer matrix.
Paints & CoatingsDispersant, EmulsifierPrevents pigment settling, ensures consistent application properties. chemball.com
Titanium Dioxide ProductionStabilizerMaintains particle separation for optimal opacity. chemball.com
PesticidesEmulsifier, Wetting AgentCreates stable formulations for effective application. chemball.com
Printing InkDispersantFacilitates even distribution of ink pigments. chemball.com

Environmental Fate and Degradation Studies

Biodegradation Pathways and Kinetics

Sorbitan (B8754009) stearate (B1226849) is recognized as a readily biodegradable substance. makingcosmetics.comnaturalbulksupplies.com Studies following OECD (Organisation for Economic Co-operation and Development) guidelines have demonstrated its susceptibility to microbial degradation. In an OECD 301C test, sorbitan stearate showed a biodegradation rate of 88% after 28 days. europa.eu Another study using a modified MITI test (OECD 301C) reported a degradation of 75-80% over a 28-day period. redox.com Furthermore, under OECD 302B test conditions, the degradation for this class of product was determined to be greater than 80%. avenalab.com This rapid biodegradation suggests that the substance is likely to be quickly removed from both terrestrial and aquatic environments by microorganisms. makingcosmetics.comeuropa.eu

The primary pathway for the breakdown of sorbitan stearate involves the enzymatic hydrolysis of its ester bond. makingcosmetics.comsantos.com This reaction cleaves the molecule into its constituent parts: sorbitan and stearic acid. atamanchemicals.comresearchgate.net These resulting components are then further metabolized through common metabolic pathways. santos.com The fatty acid (stearic acid) is metabolized via beta-oxidation, while the sorbitan moiety is metabolized in the liver. santos.comresearchgate.net

Ecotoxicity Assessments in Aquatic Environments (e.g., Fish, Invertebrates, Algae)

Ecotoxicity assessments of sorbitan stearate have been conducted across various aquatic organisms, including fish, invertebrates, and algae, consistently indicating a low level of toxicity. europa.euepa.gov Acute toxicity studies generally show no adverse effects at concentrations up to the limit of the substance's water solubility. makingcosmetics.comeuropa.eu

For fish, the 96-hour lethal concentration (LC50) in Oryzias latipes was found to be greater than 1,000 mg/L. redox.comchemicalbook.com In aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia magna was also reported as greater than 1,000 mg/L. redox.comchemicalbook.com Similarly, for algae (Pseudokirchneriella subcapitata), the 72-hour EC50 was determined to be over 1,000 mg/L. redox.comchemicalbook.com

Chronic toxicity studies further support the low ecotoxicity profile. A 21-day study on Daphnia magna established a No Observed Effect Loading Rate (NOELR) of 16 mg/L. europa.eu Based on these findings, sorbitan stearate is not classified as an acute or long-term aquatic hazard. europa.eu

Interactive Data Table: Acute Ecotoxicity of Sorbitan Stearate

SpeciesTest TypeDurationResultReference
Oryzias latipes (Fish)LC5096 hours> 1,000 mg/L redox.comchemicalbook.com
Daphnia magna (Invertebrate)EC5048 hours> 1,000 mg/L redox.comchemicalbook.com
Pseudokirchneriella subcapitata (Algae)EC5072 hours> 1,000 mg/L redox.comchemicalbook.com

Bioaccumulation Potential and Environmental Mobility

The potential for sorbitan stearate to bioaccumulate in organisms is considered low. europa.eumubychem.com This is attributed to its rapid biodegradation and metabolic breakdown through enzymatic hydrolysis. makingcosmetics.comsantos.com Although it has a relatively high estimated log Kow (octanol-water partition coefficient) of 5.89, which can sometimes suggest a potential for bioaccumulation, the expected metabolic processes mitigate this possibility. santos.com A quantitative structure-activity relationship (QSAR) model estimated bioconcentration factor (BCF) values ranging from 36 to 92 L/kg, which indicates a low potential for bioaccumulation. santos.com

Regarding its environmental mobility, there are slightly varied reports. Some sources suggest it is expected to have high mobility in soil, while others classify its mobility as moderate. naturalbulksupplies.comredox.com However, due to its rapid biodegradation, it is anticipated to be quickly removed from the terrestrial environment by soil microorganisms, making significant leaching or transport unlikely. makingcosmetics.com

Sustainable Synthesis and Life Cycle Assessment Considerations

The conventional synthesis of sorbitan stearate involves the esterification of sorbitol with stearic acid. atamanchemicals.com This process can be conducted in one or two steps, typically at high temperatures (180–280°C) and often requiring an acid or alkaline catalyst. researchgate.netresearchgate.net The raw materials, sorbitol and stearic acid, are derived from sources like corn syrup (for sorbitol) and vegetable or animal fats (for stearic acid). atamanchemicals.comatamanchemicals.com

From a sustainability perspective, a key consideration is the origin of the raw materials, particularly stearic acid. atamanchemicals.com When sourced from palm oil, its production can be associated with environmental concerns such as deforestation. atamanchemicals.com Therefore, a more sustainable approach to sorbitan stearate synthesis involves utilizing stearic acid from certified sustainable palm oil plantations or alternative plant-based sources. atamanchemicals.com

Q & A

Q. Characterization :

  • NMR/GC-MS : Confirm ester bond formation and quantify residual stearic acid .
  • HLB determination : Calculate via Griffin’s method or experimental emulsion stability tests .
    Reproducibility requires adherence to protocols outlined in the Beilstein Journal of Organic Chemistry guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydration effects of sorbitan stearate across in vitro vs. in vivo models?

  • Answer : Discrepancies (e.g., 50% hydration increase in some studies vs. negligible effects in others) arise from:
  • Model variability : Human skin models may overestimate hydration due to artificial membranes, whereas animal models (e.g., mice) lack stratum corneum complexity .
  • Formulation interactions : Co-surfactants (e.g., polysorbates) may alter sorbitan stearate’s efficacy .
    Methodological solutions :
  • Use standardized skin models (e.g., reconstructed human epidermis) with controlled humidity .
  • Conduct comparative studies with isolated sorbitan stearate vs. commercial blends to isolate effects .
  • Apply multivariate statistics to account for confounding variables like pH and temperature .

Q. What methodologies are recommended for assessing the environmental toxicity of sorbitan stearate in aquatic ecosystems?

  • Answer : Key approaches include:
  • Acute/chronic toxicity assays :
  • Daphnia magna tests : Measure 48-hr EC₅₀ (e.g., 16 mg/L NOELR for reproduction) .
  • Algal growth inhibition : Evaluate 72-hr effects on Pseudokirschneriella subcapitata (NOELR = 560 mg/L) .
  • Degradation studies : Use OECD 301B (ready biodegradability) to assess persistence .
  • Analytical quantification : LC-MS/MS to detect sorbitan stearate residues in water samples, validated against EPA protocols .
    Data interpretation : Compare results against regulatory thresholds (e.g., ECHA guidelines) and contextualize with ecotoxicological models .

Methodological Design Considerations

Q. How should researchers design experiments to evaluate sorbitan stearate’s stability in multi-component formulations?

  • Answer :
  • Accelerated stability testing : Subject formulations to 40°C/75% RH for 3–6 months, monitoring phase separation via microscopy and dynamic light scattering .
  • Stress testing : Expose to UV radiation or oxidative agents (e.g., H₂O₂) to identify degradation pathways .
  • Data validation : Use DOE (Design of Experiments) to isolate factors (e.g., pH, surfactant concentration) impacting stability .
  • Documentation : Follow Journal of Analytical Chemistry standards for reporting method details and statistical analyses .

Q. What strategies address challenges in quantifying sorbitan stearate in complex biological matrices?

  • Answer :
  • Extraction optimization : Use solid-phase extraction (SPE) with C18 cartridges and elution solvents (e.g., methanol:acetic acid) .
  • Chromatographic separation : Employ reverse-phase HPLC with UV detection (210 nm) or LC-MS/MS for enhanced sensitivity .
  • Matrix effects : Validate methods using spike-recovery experiments (85–115% acceptable range) and internal standards (e.g., deuterated sorbitan stearate) .

Data Presentation and Reproducibility

Q. How should researchers present contradictory data on sorbitan stearate’s emulsification efficiency in peer-reviewed manuscripts?

  • Answer :
  • Structured tables : Compare HLB values, droplet size (DLS data), and emulsion stability across studies .
  • Discussion framework : Highlight variables (e.g., purity, co-surfactants) causing discrepancies and propose standardization protocols .
  • Supplementary materials : Include raw data and statistical codes to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.